molecular formula C16H20N6 B124688 5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)- CAS No. 149756-69-4

5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-

Cat. No.: B124688
CAS No.: 149756-69-4
M. Wt: 296.37 g/mol
InChI Key: YMKXKOOZXSGBGK-UHFFFAOYSA-N
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Description

5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-, commonly known as TIBO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TIBO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has been shown to have promising antiviral activity against HIV-1.

Mechanism of Action

TIBO inhibits the reverse transcriptase enzyme by binding to a hydrophobic pocket near the active site of the enzyme. This binding prevents the enzyme from converting viral RNA into DNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
TIBO has been shown to have a number of biochemical and physiological effects, including inhibition of viral replication, antitumor activity, and modulation of the immune system. However, further research is needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One advantage of TIBO is its high potency against HIV-1, making it a promising candidate for further development as an antiviral agent. However, TIBO has also been shown to have limited bioavailability and poor solubility, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on TIBO, including:
1. Development of more potent TIBO derivatives with improved pharmacokinetic properties.
2. Investigation of the potential use of TIBO as an anticancer agent, particularly in combination with other chemotherapeutic agents.
3. Further studies on the mechanism of action of TIBO, particularly with regard to its effects on the immune system.
4. Exploration of the potential use of TIBO in the treatment of other viral infections, such as hepatitis B and C.
5. Investigation of the potential use of TIBO as a tool for studying the reverse transcriptase enzyme and its role in viral replication.
In conclusion, TIBO is a promising synthetic compound that has been extensively studied for its potential therapeutic applications. Its high potency against HIV-1 and potential use as an anticancer agent make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanisms of action and potential limitations.

Synthesis Methods

The synthesis of TIBO involves a multi-step process that includes the condensation of 2-amino-5,6-dimethylbenzimidazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form the triazine ring. The final step involves the reaction with 4-methylpiperazine to form the piperazine moiety.

Scientific Research Applications

TIBO has been extensively studied for its potential therapeutic applications, particularly as an antiviral agent against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus. TIBO has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.

Properties

149756-69-4

Molecular Formula

C16H20N6

Molecular Weight

296.37 g/mol

IUPAC Name

5,8-dimethyl-3-(4-methylpiperazin-1-yl)-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C16H20N6/c1-11-4-5-13-12(10-11)14-15(21(13)3)17-16(19-18-14)22-8-6-20(2)7-9-22/h4-5,10H,6-9H2,1-3H3

InChI Key

YMKXKOOZXSGBGK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4CCN(CC4)C)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4CCN(CC4)C)C

149756-69-4

synonyms

GR 99062
GR-99062
GR99062

Origin of Product

United States

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